

"Atorvastatin 3-Deoxyhept-2E-Enoic Acid" physical and chemical characteristics

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Compound of Interest

Compound Name: Atorvastatin 3-Deoxyhept-2E-
Enoic Acid

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Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, a known impurity of the widely prescribed drug, Atorvastatin. This document summarizes its core properties, analytical methodologies for its detection and quantification, and a plausible pathway for its formation.

Core Physical and Chemical Characteristics

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is recognized as a process impurity and degradation product of Atorvastatin.^{[1][2][3]} As a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI), it serves as a reference standard in analytical testing to ensure the quality and safety of Atorvastatin drug products.^[4]

The fundamental physical and chemical properties of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₃₃ FN ₂ O ₄	[4][5][6]
Molecular Weight	540.62 g/mol	[4][6]
CAS Number	1105067-93-3	[4][5]
Appearance	White to Pale Beige Solid	[7]
Melting Point	125-130 °C	[6][7]
Boiling Point	705.7 ± 60.0 °C at 760 mmHg	[7]
Density	1.18 ± 0.1 g/cm ³	[7]
Solubility	Slightly soluble in Chloroform and Methanol.	[7]
Storage	Recommended storage at 2-8°C or -20°C for long-term stability.	[4][7]

Experimental Protocols

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of Atorvastatin and its impurities, including **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, is crucial for quality control in pharmaceutical manufacturing. Several HPLC methods have been developed for this purpose. Below is a representative protocol based on published stability-indicating LC methods.

Objective: To separate and quantify **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** in the presence of Atorvastatin and other related substances.

Instrumentation:

- HPLC system with a UV detector or a mass spectrometer (LC-MS).

Chromatographic Conditions:

- Column: Zorbax Bonus-RP, or equivalent C18 column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[8][9]
- Gradient Program: A linear gradient program designed to elute the main component and all impurities within a reasonable run time.
- Flow Rate: Approximately 1.0 mL/min.[10]
- Detection: UV detection at 245 nm.[10] For peak identification and confirmation, a mass spectrometer can be coupled to the LC system.[8][10][11]
- Column Temperature: 40 °C.[9]

Sample Preparation:

- Prepare a stock solution of the Atorvastatin drug substance or product in a suitable diluent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water).
- For method validation and impurity identification, a solution can be spiked with a known concentration of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** reference standard.

Procedure:

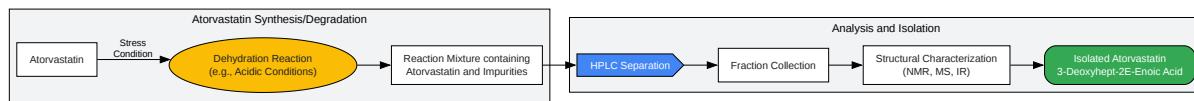
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject a defined volume of the sample solution.
- Run the gradient program and record the chromatogram.
- Identify the peak corresponding to **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** by comparing its retention time with that of the reference standard.
- Quantify the impurity based on the peak area relative to the main Atorvastatin peak or an external standard.

Synthesis and Formation

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is typically formed as a byproduct during the synthesis of Atorvastatin or as a degradation product.[1][2] Direct synthesis of the E-isomer has been reported to be challenging, with it often being isolated from complex reaction mixtures.[1] One plausible pathway for its formation is through the dehydration of Atorvastatin, particularly under acidic conditions.[2]

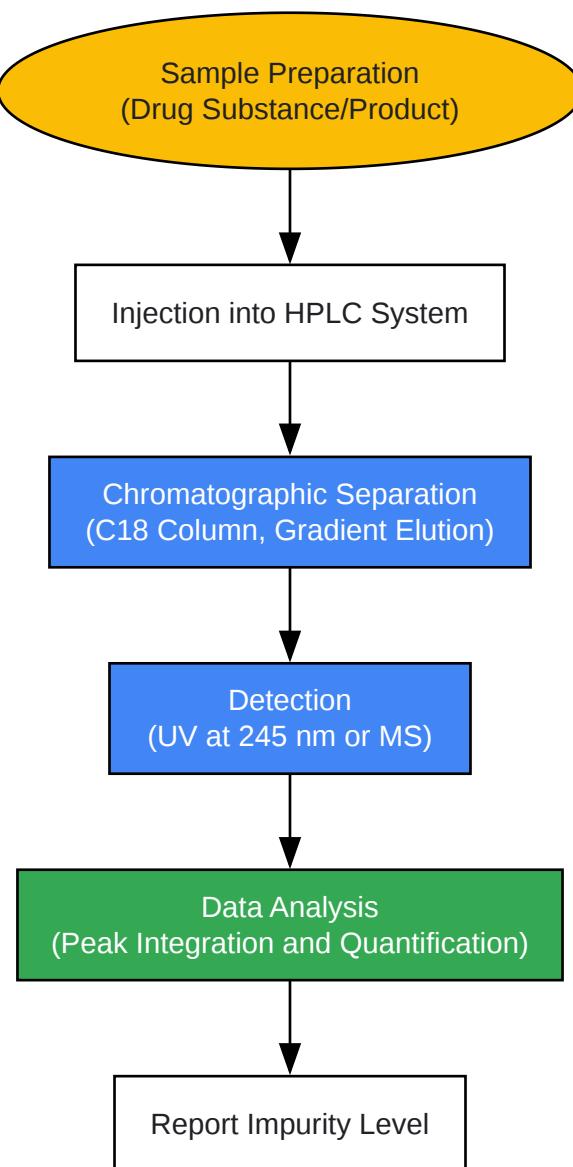
A generalized workflow for the formation and isolation of this impurity is outlined below.

Visualizations



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Caption: Generalized workflow for the formation, isolation, and characterization of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.



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Caption: Logical workflow for the analytical determination of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.

Spectral Data

While specific spectra are proprietary to manufacturers and databases, the scientific literature indicates that the synthesized impurities of Atorvastatin, including presumably the 3-Deoxyhept-2E-Enoic Acid, have been characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).^{[1][2]} These techniques would confirm the molecular structure, including the presence of the double bond in the heptenoic acid chain and the absence of the hydroxyl group

at the 3-position, consistent with its name. LC-MS analysis is particularly useful for confirming the molecular weight of the impurity in complex mixtures.[8][10][11]

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